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molecular formula C16H24ClFN2Si B1395676 4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 685513-94-4

4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1395676
M. Wt: 326.91 g/mol
InChI Key: FMYVOYPAUVIMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419988B2

Procedure details

A microwave vial was charged with 4-chloro-5-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine (3.06 mmol, prepared as described in Tetrahedron Lett. 2004, 45, 2317-2319), sodium iodide (4.90 mmol), acetyl chloride (6.43 mmol) and dry acetonitrile (8 mL). The reaction tube was sealed, and heated in a microwave reactor at 150° C. for 15 minutes. Upon cooling to room temperature, the resultant precipitate was collected by filtration and washed with a minimal amount of cold acetonitrile. Drying under high vacuum provided the title compound as a yellow powder which was used without further purification. ESMS [M+H]+: 305.2
Quantity
3.06 mmol
Type
reactant
Reaction Step One
Quantity
4.9 mmol
Type
reactant
Reaction Step One
Quantity
6.43 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]2[N:9]([Si](C(C)C)(C(C)C)C(C)C)[CH:10]=[CH:11][C:3]=12.[I-:22].[Na+].[C:24](Cl)(=[O:26])[CH3:25]>C(#N)C>[C:24]([N:9]1[C:4]2=[N:5][CH:6]=[C:7]([F:8])[C:2]([I:22])=[C:3]2[CH:11]=[CH:10]1)(=[O:26])[CH3:25] |f:1.2|

Inputs

Step One
Name
Quantity
3.06 mmol
Type
reactant
Smiles
ClC1=C2C(=NC=C1F)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
4.9 mmol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
6.43 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
WASH
Type
WASH
Details
washed with a minimal amount of cold acetonitrile
CUSTOM
Type
CUSTOM
Details
Drying under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C=CC=2C1=NC=C(C2I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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